![molecular formula C15H14BrClFNO2 B6046067 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline](/img/structure/B6046067.png)
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline
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Overview
Description
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, as well as methoxy groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethoxybenzyl alcohol followed by chlorination and fluorination steps. The final step involves the coupling of the intermediate with aniline under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups yields quinones, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine (DOB): A psychoactive compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine (2C-B): Another psychoactive compound with a similar core structure.
25B-NBOMe: A hallucinogenic compound with high affinity for serotonin receptors.
Uniqueness
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which are not commonly found together in similar compounds. This unique combination of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClFNO2/c1-20-14-5-9(11(16)7-15(14)21-2)8-19-10-3-4-13(18)12(17)6-10/h3-7,19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSTVLXDKSOSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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